REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10](Br)=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2].Cl.O1CCO[CH2:18][CH2:17]1>CC(=O)OCC.C[CH2-].C[CH2-].[Zn+2]>[CH:1]([O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH2:17][CH3:18])=[C:9]([CH3:14])[N:8]=1)=[O:6])([CH3:3])[CH3:2] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=NC(=C(C=C1)Br)C
|
Name
|
Pd(dppf)
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
catalyst
|
Smiles
|
C[CH2-].C[CH2-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 80° C. for 18 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to rt
|
Type
|
CUSTOM
|
Details
|
layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase is extracted with EA (3×100 mL) and DCM (4×100 mL)
|
Type
|
ADDITION
|
Details
|
by adding sat. aq. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
is again extracted with DCM (4×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)C1=NC(=C(C=C1)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |